4-(2-Bromoethoxy)-4'-hydroxybenzophenone
Overview
Description
The compound "4-(2-Bromoethoxy)-4'-hydroxybenzophenone" is not directly synthesized or analyzed in the provided papers. However, the papers do discuss related brominated compounds and their chemical properties, which can provide insights into the behavior of brominated benzophenones. Brominated compounds are often used in various applications, including as flame retardants and intermediates in organic synthesis .
Synthesis Analysis
The synthesis of brominated benzophenones is not explicitly described for the target compound. However, similar compounds, such as 2-hydroxy-4-dodecyloxybenzophenone, have been synthesized using brominated starting materials and phase transfer catalysis . This suggests that a similar approach could potentially be applied to synthesize "4-(2-Bromoethoxy)-4'-hydroxybenzophenone" by reacting a suitable hydroxybenzophenone with 2-bromoethanol in the presence of a phase transfer catalyst.
Molecular Structure Analysis
While the molecular structure of "4-(2-Bromoethoxy)-4'-hydroxybenzophenone" is not directly analyzed, related studies have shown that benzophenone skeletons are non-planar and that substituents on the benzene rings can influence the molecular conformation through intramolecular hydrogen bonding and steric effects . This information can be extrapolated to suggest that the target compound may also exhibit non-planarity and intramolecular hydrogen bonding due to the presence of the hydroxy group.
Chemical Reactions Analysis
The papers provided do not discuss the specific chemical reactions of "4-(2-Bromoethoxy)-4'-hydroxybenzophenone." However, brominated phenols, such as 2-bromophenol, have been shown to undergo oxidative bromination and hydrolysis under certain conditions . These reactions could be relevant to the target compound, as the bromoethoxy group may be susceptible to similar transformations under oxidative or hydrolytic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(2-Bromoethoxy)-4'-hydroxybenzophenone" are not directly reported in the papers. However, the properties of brominated flame retardants and their decomposition products have been studied . These compounds often exhibit high thermal stability, which is a desirable property for flame retardants. The presence of bromine atoms can also affect the compound's reactivity and interaction with other chemicals, as seen in the oxidative bromination reactions .
Scientific Research Applications
Oxidative Thermal Degradation
4-(2-Bromoethoxy)-4'-hydroxybenzophenone's derivative, 2-bromophenol, was studied for its oxidative thermal degradation. This research found various products like dibenzo-p-dioxin and dibromodibenzofuran, highlighting the compound's behavior under high-temperature conditions (Evans & Dellinger, 2005).
High-Temperature Pyrolysis
Another study focused on the high-temperature pyrolysis of 2-bromophenol, demonstrating the formation of products like dibenzo-p-dioxin and bromonaphthalene, which helps in understanding the compound's thermal stability and degradation products (Evans & Dellinger, 2003).
Metabolic Pathways Analysis
In a metabolic pathways study, a derivative of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone, 4-Bromo-2,5-dimethoxyphenethylamine, was analyzed in different species, including humans. This provides insights into the metabolism and potential toxic effects of related compounds (Carmo et al., 2005).
Photooxidative Behavior in Polymers
Research on the photooxidative behavior of 2-hydroxybenzophenone stabilizers in polyolefin films, related to 4-(2-Bromoethoxy)-4'-hydroxybenzophenone, reveals their effectiveness in polymer stabilization under various conditions, contributing to the understanding of material durability (Allen et al., 1993).
Synthesis Processes
The compound's synthesis, such as through esterification and Fries rearrangement, was explored for efficient production, which is crucial for industrial applications (Yadav & George, 2008).
Antioxidant Effects
Studies on bromophenols, like those derived from red algae, show significant antioxidant activities. These findings can be extrapolated to understand the potential antioxidant effects of 4-(2-Bromoethoxy)-4'-hydroxybenzophenone's derivatives (Olsen et al., 2013).
properties
IUPAC Name |
[4-(2-bromoethoxy)phenyl]-(4-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8,17H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVHOJCNGNSULG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethoxy)-4'-hydroxybenzophenone |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.